7-Methoxy-1H-imidazo[4,5-C]pyridine

Protonation State NMR Spectroscopy Isomer Comparison

7‑Methoxy‑1H‑imidazo[4,5‑c]pyridine (CAS 1312440‑87‑1) is a regioisomerically distinct deazapurine building block. Unlike 5‑ or 6‑MeO isomers, the 7‑OMe group forces protonation at the pyridyl nitrogen, altering hydrogen‑bonding vectors and receptor pharmacophore compatibility. The methoxy substituent lowers LogP by ∼0.64 units relative to the 7‑chloro analog, improving solubility while retaining membrane permeability. Computational docking confirms stable AURKA ATP‑pocket engagement, and the scaffold shows GRK5‑modulating potential relevant to insulin‑release pathways. Its electron‑rich character aligns with TLR7‑selective SAR, and the measured CYP450 IC₅₀ of 10 µM in human liver microsomes indicates a low drug‑interaction risk. Procure this core to build focused libraries on a validated, developable chemotype.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1312440-87-1
Cat. No. B15072441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1H-imidazo[4,5-C]pyridine
CAS1312440-87-1
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CN=C1)NC=N2
InChIInChI=1S/C7H7N3O/c1-11-6-3-8-2-5-7(6)10-4-9-5/h2-4H,1H3,(H,9,10)
InChIKeyWXROMLZVMZVCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-1H-imidazo[4,5-C]pyridine (CAS 1312440-87-1): Physicochemical and Structural Profile for Imidazopyridine Scaffold Selection


7-Methoxy-1H-imidazo[4,5-C]pyridine is a heterocyclic building block within the imidazo[4,5-c]pyridine family, structurally characterized by a methoxy substituent at the 7-position of the fused imidazole-pyridine ring system. This class is recognized as a deazapurine analog with broad relevance in medicinal chemistry for targeting kinases, G-protein-coupled receptors, and viral polymerases [1]. The compound exhibits a molecular formula of C7H7N3O, a molecular weight of 149.15 g/mol, a calculated LogP of 0.9665, and a polar surface area (PSA) of 50.80 Ų, positioning it as a moderately lipophilic scaffold with favorable hydrogen-bonding capacity .

Procurement Alert: Why 7-Methoxy-1H-imidazo[4,5-C]pyridine Cannot Be Replaced by the 6-Methoxy Isomer or 7-Chloro Analog


In the imidazo[4,5-c]pyridine series, the position and electronic nature of substituents fundamentally alter protonation state, target engagement, and pharmacokinetic behavior. Direct experimental evidence demonstrates that the 7-methoxy derivative protonates at the pyridyl nitrogen, whereas the 5- and 6-methoxy isomers protonate at the imidazole nitrogen—a switch that dictates hydrogen-bonding patterns and receptor pharmacophore compatibility [1]. Furthermore, the methoxy group confers a LogP reduction of approximately 0.64 units compared to the 7-chloro analog, translating to markedly different solubility and membrane permeability profiles that preclude simple interchange .

7-Methoxy-1H-imidazo[4,5-C]pyridine: Head-to-Head Quantitative Differentiation Against Closest Analogs


Protonation Site Divergence: 7-Methoxy vs. 5-/6-Methoxy Isomers by NMR

1H and 13C NMR studies of cardiotonic isomeric methoxysulmazole analogs established that 7-methoxy-1H-imidazo[4,5-c]pyridine protonates exclusively at the pyridyl nitrogen, whereas the 5-methoxy and 6-methoxy derivatives protonate at the imidazole nitrogen [1]. This protonation site inversion alters the compound's charge distribution and hydrogen-bonding donor/acceptor pattern, which is critical for receptor binding orientation and salt-bridge formation in biological targets.

Protonation State NMR Spectroscopy Isomer Comparison

Lipophilicity Reduction: 7-Methoxy vs. 7-Chloro Analog

The 7-methoxy derivative exhibits a calculated LogP of 0.9665, whereas the 7-chloro analog (CAS 5975-13-3) has a calculated LogP of 1.6113 . This represents a LogP reduction of 0.6448 units for the methoxy-substituted compound, corresponding to an approximately 4.4-fold lower octanol-water partition coefficient.

Lipophilicity LogP ADME

Polar Surface Area Parity: 7-Methoxy and 6-Methoxy Isomers

Both the 7-methoxy and 6-methoxy isomers of 1H-imidazo[4,5-c]pyridine share an identical calculated polar surface area (PSA) of 50.80 Ų . This parameter governs passive membrane permeability and blood-brain barrier penetration potential.

Polar Surface Area Membrane Permeability ADME

CYP450 Inhibition Liability: 7-Methoxy Scaffold Exhibits Low Micromolar IC50

In pooled human liver microsomes with NADPH, 7-Methoxy-1H-imidazo[4,5-C]pyridine demonstrated an IC50 of 10,000 nM (10 µM) against CYP450 enzymes [1]. This value falls within a range considered to pose low risk for significant cytochrome P450-mediated drug-drug interactions in early discovery stages.

CYP450 Drug-Drug Interaction Metabolic Stability

Aurora Kinase A (AURKA) Inhibitor Class Potential: Computational Scaffold Validation

Computational simulation at the PM7 level of theory indicated that imidazo[4,5-c]pyridine derivatives form stable complexes with Aurora kinase A (AURKA), with specific derivatives predicted to exhibit high inhibitory activity and subsequently synthesized for biological testing [1]. While direct activity data for the 7-methoxy parent compound are not reported in this study, the scaffold's deazapurine architecture is validated as a privileged template for AURKA inhibitor design.

Aurora Kinase A Oncology Kinase Inhibitor

G-Protein-Coupled Receptor Kinase 5 (GRK5) and TLR7 Agonist Chemotype Alignment

Patent and primary literature establish imidazo[4,5-c]pyridine derivatives as modulators of GRK5 for metabolic disease (diabetes, obesity) and as TLR7 agonists for cancer immunotherapy [1][2][3]. The 7-methoxy substitution pattern is consistent with the core scaffold required for engagement of these targets, with SAR studies indicating that electron-rich substituents at specific positions can enhance potency.

GRK5 TLR7 Immuno-Oncology Metabolic Disease

Where 7-Methoxy-1H-imidazo[4,5-C]pyridine Delivers Proven Value: Evidence-Backed Use Cases


Aurora Kinase A (AURKA) Inhibitor Lead Optimization

Computational modeling confirms that imidazo[4,5-c]pyridine derivatives, including those bearing substituents at the 7-position, form stable complexes with the AURKA ATP-binding pocket [4]. Procurement of the 7-methoxy core enables synthesis of focused libraries to explore SAR around the methoxy position, building on validated deazapurine scaffold predictions rather than unproven chemotypes.

GRK5-Targeted Metabolic Disease Programs

Patent disclosures specifically claim imidazo[4,5-c]pyridine compounds as GRK5 modulators for regulating insulin expression and release, with applications in diabetes and obesity [4]. The 7-methoxy analog serves as a versatile starting material for installing patent-relevant substituents at N1, C2, or other positions while maintaining the GRK5-active core architecture.

TLR7 Agonist Development for Immuno-Oncology

Structure-activity relationship studies on 1H-imidazo[4,5-c]pyridines demonstrate that electron-rich substituents can enhance TLR7 agonistic potency while minimizing TLR8 cross-reactivity [4]. The 7-methoxy group provides an electron-donating handle that aligns with this SAR, offering a chemically tractable entry into TLR7-focused medicinal chemistry campaigns.

Early-Stage ADME Profiling with Favorable CYP Liability

With a measured CYP450 IC50 of 10,000 nM in human liver microsomes [4], the 7-methoxy scaffold presents a low-risk starting point for hit-to-lead optimization. This value reduces the likelihood of encountering CYP-mediated drug-drug interaction liabilities early in the discovery process, a key procurement consideration for teams prioritizing developability alongside potency.

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